N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
Overview
Description
N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea: is a complex organic compound characterized by its unique structure, which includes a thiourea group attached to a pyrazole ring substituted with dichlorobenzyl and dimethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dichlorobenzyl and Dimethyl Groups: The pyrazole ring is then substituted with 2,4-dichlorobenzyl and dimethyl groups using appropriate reagents and catalysts.
Thiourea Formation: The final step involves the reaction of the substituted pyrazole with dibenzylamine and thiophosgene to form the thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the thiourea group, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl and dimethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea: Similar structure but lacks the dimethyl groups.
N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea: Similar structure but with a urea group instead of thiourea.
Uniqueness
N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is unique due to its specific substitution pattern and the presence of both dichlorobenzyl and dimethyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1,1-dibenzyl-3-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26Cl2N4S/c1-19-26(20(2)33(31-19)18-23-13-14-24(28)15-25(23)29)30-27(34)32(16-21-9-5-3-6-10-21)17-22-11-7-4-8-12-22/h3-15H,16-18H2,1-2H3,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGIYARNOXDCSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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